N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]butanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions with hydrazonoyl halides . For instance, 1,3,4-thiadiazoles can be prepared from the triflate derivative of (1S)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol by an SN2 displacement reaction with the anion of an azolone and subsequent ring-opening reaction with 1H-1,2,4-triazole .
Molecular Structure Analysis
The molecular structure of “N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]butanamide” is likely to be complex due to the presence of both pyrazole and thiazole rings. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . However, specific chemical reactions involving “N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]butanamide” are not mentioned in the literature.
Scientific Research Applications
- Thiazoles exhibit antimicrobial properties. While specific studies on this compound are limited, related thiazole derivatives have demonstrated antibacterial and antifungal effects .
- Researchers have synthesized 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides, which showed antifungal activity .
Antimicrobial Activity
Biological Relevance
Mechanism of Action
The mechanism of action of “N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]butanamide” is not explicitly mentioned in the literature. However, compounds containing a thiazole ring, when entering physiological systems, may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .
Safety and Hazards
The safety and hazards associated with “N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]butanamide” are not explicitly mentioned in the literature. However, similar compounds with a thiazole ring have been associated with various hazard statements such as H301 and H318 .
Future Directions
The future directions for research on “N-[3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]butanamide” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by compounds containing thiazole and pyrazole rings , this compound could be a potential candidate for further pharmacological studies.
properties
IUPAC Name |
N-[5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-3-7-16(22)19-15-10-12(2)20-21(15)17-18-14(11-23-17)13-8-5-4-6-9-13/h4-6,8-11H,3,7H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWJJIJDXYUZNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)butyramide |
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